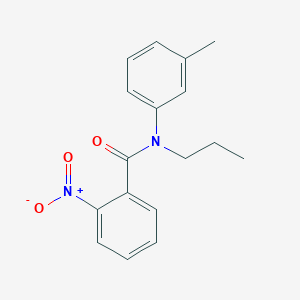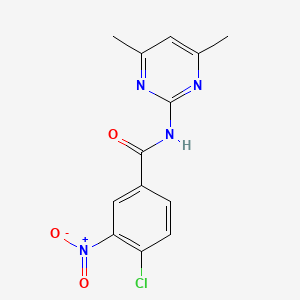![molecular formula C14H16Cl2N2O3 B11014737 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dichloroethanone](/img/structure/B11014737.png)
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dichloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,2-DICHLORO-1-ETHANONE is a synthetic compound that features a 1,3-benzodioxole moiety linked to a piperazine ring, which is further connected to a dichloroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,2-DICHLORO-1-ETHANONE typically involves the following steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Attachment to the piperazine ring: The 1,3-benzodioxole moiety is then reacted with piperazine to form 1-(1,3-benzodioxol-5-ylmethyl)piperazine.
Introduction of the dichloroethanone group: Finally, the piperazine derivative is reacted with dichloroacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,2-DICHLORO-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethanone group to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur at the dichloroethanone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,2-DICHLORO-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,2-DICHLORO-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
4-(4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL)-5-PHENYLTHIENO(2,3-D)PYRIMIDINE: This compound shares the 1,3-benzodioxole and piperazine moieties but differs in its additional thieno and phenyl groups.
3-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBONYL}-6,7-DIMETHOXY-2H-CHROMEN-2-ONE: This compound also contains the 1,3-benzodioxole and piperazine moieties, with additional chromen and methoxy groups.
Uniqueness
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,2-DICHLORO-1-ETHANONE is unique due to its dichloroethanone group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H16Cl2N2O3 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dichloroethanone |
InChI |
InChI=1S/C14H16Cl2N2O3/c15-13(16)14(19)18-5-3-17(4-6-18)8-10-1-2-11-12(7-10)21-9-20-11/h1-2,7,13H,3-6,8-9H2 |
InChI Key |
IRLMPCZCMDGCCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(Cl)Cl |
solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11014664.png)
![4-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11014667.png)
![2,3,5-Triphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B11014679.png)
![{1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11014686.png)
![1-cyclopentyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B11014694.png)
![(2S)-{[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11014695.png)
![2-chloro-5-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B11014698.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11014708.png)

![ethyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B11014718.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11014725.png)

![Ethyl 2-(2-(4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B11014734.png)
